1-Cyclopropoxy-3-iodobenzene
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Overview
Description
It has the molecular formula C9H9IO and a molecular weight of 260.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with an iodine atom at the third position.
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-iodobenzene typically involves the reaction of 3-iodophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3-Iodophenol+Cyclopropyl bromideK2CO3,DMFthis compound
Chemical Reactions Analysis
1-Cyclopropoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, the reaction with sodium methoxide in methanol can yield 1-cyclopropoxy-3-methoxybenzene.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, methanol), and catalysts (e.g., Pd/C).
Scientific Research Applications
1-Cyclopropoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-3-iodobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy group and iodine atom play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-Cyclopropoxy-3-iodobenzene can be compared with other aryl iodides such as iodobenzene, 4-iodophenol, and 2-iodoanisole. These compounds share the common feature of an iodine atom attached to a benzene ring but differ in their substituents and positions of substitution. The presence of the cyclopropoxy group in this compound makes it unique, providing distinct steric and electronic properties that can influence its reactivity and interactions.
Similar Compounds
- Iodobenzene
- 4-Iodophenol
- 2-Iodoanisole
Properties
IUPAC Name |
1-cyclopropyloxy-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOXNOKJZXXNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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